Cas no 51419-38-6 (2-Acetamidothiophene-3-carboxylic acid)
2-Acetamidothiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Acetamidothiophene-3-carboxylic acid
- CS-0313507
- Oprea1_484586
- MFCD00159566
- 2-(acetylamino)-3-thiophenecarboxylic acid
- 2-Acetamidothiophene-3-carboxylicacid
- SCHEMBL1704195
- 2-acetamidothiophene-3-carboxylate
- STK691802
- DB-163283
- Q27460109
- 2-(acetylamino)-3-thiophenecarboxylic acid, AldrichCPR
- AKOS000131767
- CHEMBL1213612
- 4N-803
- EN300-399448
- 2-(acetylamino)thiophene-3-carboxylic acid
- 2-acetylaminothiophene-3-carboxylic acid
- HMS1365C05
- BDBM50324679
- BCA41938
- 2hdu
- F12
- 3-Thiophenecarboxylic acid, 2-(acetylamino)-
- 51419-38-6
- Bionet2_000401
-
- MDL: MFCD00159566
- Inchi: 1S/C7H7NO3S/c1-4(9)8-6-5(7(10)11)2-3-12-6/h2-3H,1H3,(H,8,9)(H,10,11)
- InChI Key: RCEBHKDQZCVBTC-UHFFFAOYSA-N
- SMILES: S1C=CC(C(=O)O)=C1NC(C)=O
Computed Properties
- Exact Mass: 185.01466426g/mol
- Monoisotopic Mass: 185.01466426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 94.6Ų
2-Acetamidothiophene-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109868-1g |
2-Acetamidothiophene-3-carboxylic acid |
51419-38-6 | 95% | 1g |
$320 | 2021-08-06 | |
| Apollo Scientific | OR111371-1g |
2-Acetamidothiophene-3-carboxylic acid |
51419-38-6 | 1g |
£186.00 | 2023-09-02 | ||
| Apollo Scientific | OR111371-5g |
2-Acetamidothiophene-3-carboxylic acid |
51419-38-6 | 5g |
£543.00 | 2023-09-02 | ||
| Apollo Scientific | OR111371-10g |
2-Acetamidothiophene-3-carboxylic acid |
51419-38-6 | 10g |
£930.00 | 2023-09-02 | ||
| Chemenu | CM109868-1g |
2-Acetamidothiophene-3-carboxylic acid |
51419-38-6 | 95% | 1g |
$*** | 2023-05-30 | |
| Matrix Scientific | 161081-1g |
2-Acetamidothiophene-3-carboxylic acid |
51419-38-6 | 1g |
$360.00 | 2023-09-05 | ||
| abcr | AB341971-500 mg |
2-(Acetylamino)-3-thiophenecarboxylic acid; . |
51419-38-6 | 500mg |
€497.00 | 2023-04-26 | ||
| abcr | AB341971-1 g |
2-(Acetylamino)-3-thiophenecarboxylic acid; . |
51419-38-6 | 1g |
€950.60 | 2023-04-26 | ||
| Alichem | A169004474-1g |
2-Acetamidothiophene-3-carboxylic acid |
51419-38-6 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Enamine | EN300-399448-0.05g |
2-acetamidothiophene-3-carboxylic acid |
51419-38-6 | 0.05g |
$515.0 | 2023-05-25 |
2-Acetamidothiophene-3-carboxylic acid Suppliers
2-Acetamidothiophene-3-carboxylic acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-Acetamidothiophene-3-carboxylic acid
2-Acetamidothiophene-3-carboxylic Acid: A Comprehensive Overview
2-Acetamidothiophene-3-carboxylic acid (CAS No. 51419-38-6) is a compound of significant interest in the fields of organic chemistry, materials science, and pharmacology. This compound, also referred to as thiophene derivative with acetamido and carboxylic acid groups, has garnered attention due to its unique structural properties and potential applications in advanced materials and drug development.
The molecular structure of 2-acetamidothiophene-3-carboxylic acid consists of a thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom. The thiophene ring is substituted with an acetamido group (-NHCOCH3) at the 2-position and a carboxylic acid group (-COOH) at the 3-position. This combination of functional groups imparts the compound with versatile chemical properties, making it a valuable building block for various chemical transformations.
Recent studies have highlighted the importance of thiophene derivatives in the development of novel materials for electronic applications. The presence of the acetamido group enhances the compound's solubility in polar solvents, while the carboxylic acid group provides opportunities for further functionalization. Researchers have explored the use of 2-acetamidothiophene-3-carboxylic acid in the synthesis of conductive polymers and organic semiconductors, which are critical components in modern electronic devices such as flexible displays and sensors.
In addition to its role in materials science, 2-acetamidothiophene-3-carboxylic acid has shown promise in pharmacological research. The compound's ability to form stable complexes with metal ions has led to its investigation as a potential ligand in drug delivery systems. Recent findings suggest that this compound could serve as a scaffold for designing bioactive molecules with enhanced therapeutic efficacy.
The synthesis of 2-acetamidothiophene-3-carboxylic acid typically involves multi-step reactions, including nucleophilic substitution and condensation processes. Researchers have optimized these reactions to improve yield and purity, ensuring that the compound can be produced on a larger scale for industrial applications. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to streamline the production process.
From an environmental perspective, 2-acetamidothiophene-3-carboxylic acid exhibits biodegradability under specific conditions, making it a more sustainable option compared to some traditional organic compounds. This attribute aligns with current trends toward green chemistry and sustainable materials development.
In conclusion, 2-acetamidothiophene-3-carboxylic acid (CAS No. 51419-38-6) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations in materials science and pharmacology.
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